![molecular formula C13H11ClO4S B1352860 [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 521980-26-7](/img/structure/B1352860.png)

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

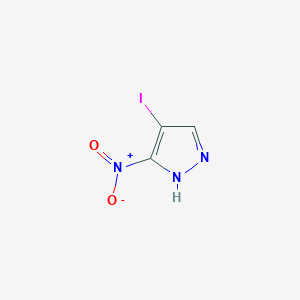

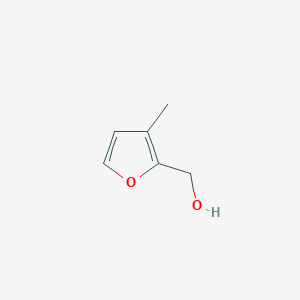

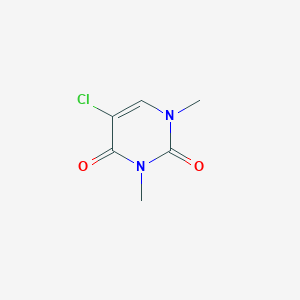

“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” is a chemical compound with the molecular formula C13H11ClO4S . It belongs to the class of sulfonate compounds and is an important intermediate in organic synthesis.

Molecular Structure Analysis

The molecular structure of “[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” can be represented by the InChI code:1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 . This indicates that the compound consists of a methoxyphenoxy group and a phenylsulfonyl chloride group. Chemical Reactions Analysis

While specific chemical reactions involving “[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” are not available, sulfonyl chlorides are known to be reactive. They can undergo nucleophilic substitution reactions with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis

“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” has a molecular weight of 298.75 . It is a sticky oil to solid substance at normal temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Synthesis and Anticancer Activity :[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used in the synthesis of various sulfonyl esters with potential anticancer activities. In a study, sulfonyl esters were synthesized by reacting sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities, with significant selectivity, inducing apoptotic cell death and cell cycle arrest in cancer cell lines, but showed minimal effect on non-cancerous cell lines (Muškinja et al., 2019).

Fluorescent Labeling for High-Performance Liquid Chromatography :The compound has been utilized in the development of sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride, react with phenols in a basic medium to produce fluorescent sulfonyl esters, providing high sensitivity and shorter retention times in HPLC analyses (Tsuruta et al., 2000).

Synthesis of Acetylenic Carboxylic Acids and Ketones :This chemical is also involved in the synthesis of various acetylenic compounds. For instance, 2-acetylenic phenyl sulfides were converted into methoxy acetylenic phenyl sulfides using sulfuryl chloride, which were then oxidized to produce carboxylic acids and ketones (Fortes & Garrote, 1997).

Chemistry of Ureidobenzenesulfonyl Chlorides :Studies on the chemistry of ureidobenzenesulfonyl chlorides have demonstrated that o-methoxyphenyl-urea reacts with chlorosulfonic acid to produce various sulfonyl chloride compounds, highlighting the diverse applications of these chemical reactions in synthetic chemistry (Akhtar et al., 1977).

Development of Hyperbranched Poly(arylene Ether Sulfone)s :The compound plays a role in polymer chemistry, particularly in the synthesis of hyperbranched poly(arylene ether sulfone)s. An efficient route involving the reaction of phenylmagnesium bromide with 4-methoxyphenylsulfonyl chloride was developed for synthesizing these polymers, which have applications in high-performance materials (Himmelberg & Fossum, 2005).

Safety And Hazards

特性

IUPAC Name |

3-(2-methoxyphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUIQFDHDUXTFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392916 |

Source

|

| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride | |

CAS RN |

521980-26-7 |

Source

|

| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)

![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)